methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
CAS No.: 955138-40-6
Cat. No.: VC3321662
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955138-40-6 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1 |
| Standard InChI Key | MDCRPZPQWWVTKY-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the Boc protecting group. The reaction conditions require careful control of temperature and pH to ensure high yields and purity.
| Step | Description |
|---|---|
| 1. Formation of Pyrrolidine Ring | Involves cyclization reactions under controlled conditions. |
| 2. Introduction of Boc Group | Typically achieved through reaction with di-tert-butyl dicarbonate (Boc2O). |
| 3. Esterification | Conversion of the carboxylic acid to the methyl ester. |
Applications in Medicinal and Synthetic Chemistry
This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its structural features allow it to engage with specific biological targets, making it a potential prodrug where the protective groups can be removed in vivo to release active pharmacophores.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential prodrug for targeted therapeutic effects. |
| Synthetic Chemistry | Intermediate in the synthesis of complex organic molecules. |
Stability and Handling
Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is generally stable under standard laboratory conditions but may be sensitive to moisture due to the presence of reactive functional groups.
| Handling Consideration | Description |
|---|---|
| Storage Conditions | Dry environment to prevent moisture exposure. |
| Solubility | Moderate solubility in polar solvents like methanol and dimethyl sulfoxide. |
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